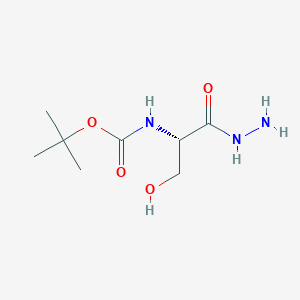

(S)-tert-Butyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate

Description

(S)-tert-Butyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butyl-protected amine, a hydrazinyl group, a hydroxyl group, and an oxo moiety on a propan-2-yl backbone. Its structural complexity and functional groups make it a valuable intermediate in organic synthesis, particularly in pharmaceutical research for prodrug development or as a ligand in metal-organic frameworks. The hydrazinyl group confers unique reactivity, enabling conjugation or chelation, while the tert-butyl carbamate enhances stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O4/c1-8(2,3)15-7(14)10-5(4-12)6(13)11-9/h5,12H,4,9H2,1-3H3,(H,10,14)(H,11,13)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWLFQFIVAGVEV-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of tert-butyl carbamate with hydrazine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

(S)-tert-Butyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Derivatives with different functional groups, such as carboxylic acids or ketones.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Organic Synthesis

(S)-tert-Butyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate is utilized in various organic synthesis reactions. Its structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The hydrazine derivative can participate in reactions such as:

- Condensation Reactions : Forming new carbon-nitrogen bonds.

- Hydrazone Formation : Reacting with carbonyl compounds to form hydrazones, useful in further transformations.

Medicinal Chemistry

Research indicates that compounds containing hydrazine derivatives may exhibit significant biological activities, particularly in pharmacology. Preliminary studies suggest that this compound may have:

- Antitumor Activity : Potential interactions with enzymes or receptors involved in cancer pathways.

- Antimicrobial Properties : Possible efficacy against various pathogens due to structural similarities with known antimicrobial agents .

Biological Interactions

Studies have begun to investigate the binding affinity of this compound to various biological targets. The interactions may occur through:

- Hydrogen Bonding : Stabilizing interactions with target biomolecules.

- Hydrophobic Interactions : Contributing to the overall binding affinity and specificity.

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its biological effects .

Mechanism of Action

(S)-tert-Butyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate can be compared with other similar compounds, such as tert-butyl carbamate and hydrazine derivatives . While these compounds share some structural similarities, the presence of the hydrazinyl group and the hydroxyl group in the target compound provides unique chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituents at positions 1 and 3 of the propan-2-yl backbone, influencing their physicochemical and biological properties. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- notes the methoxy(methyl)amino variant is soluble at room temperature, while fluorophenyl derivatives may require organic solvents .

- Stability : Hydrazine derivatives are prone to oxidation, necessitating inert storage conditions. In contrast, tert-butyl carbamates with aromatic groups (e.g., phenyl, fluorophenyl) demonstrate enhanced shelf-life .

Biological Activity

(S)-tert-Butyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, with the molecular formula C₈H₁₇N₃O₄ and a molecular weight of approximately 219.12 g/mol, is a compound of considerable interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a hydrazine moiety , and a hydroxy ketone structure , which contribute to its diverse chemical reactivity. The IUPAC name for this compound is tert-butyl N-[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]carbamate, and it is classified under CAS number 32988-38-8. Its unique stereochemistry and combination of functional groups may lead to distinct pharmacological profiles compared to similar compounds.

Biological Activities

Research indicates that compounds containing hydrazine derivatives, such as this compound, may exhibit significant antitumor and antimicrobial properties. The biological effects are still under investigation, but preliminary studies suggest interactions with biological targets such as enzymes or receptors involved in disease processes.

Antitumor Activity

Hydrazine derivatives have been noted for their potential antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms by which this compound exerts its antitumor effects are still being elucidated, but they may involve:

- Inhibition of DNA synthesis

- Induction of oxidative stress

Table 1 summarizes some related compounds and their antitumor activities:

Antimicrobial Activity

The antimicrobial properties of hydrazine derivatives are also noteworthy. Studies have demonstrated that these compounds can exhibit activity against a range of bacterial and fungal strains. For example, synthesized hydrazine derivatives have shown effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus.

The antimicrobial activity can be attributed to:

- Disruption of microbial cell membranes

- Inhibition of essential metabolic pathways

Table 2 details the antimicrobial efficacy observed in related studies:

| Microbial Strain | Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 6 - 12.5 µg/mL | |

| S. aureus | 10 - 20 mm zone of inhibition | |

| C. albicans | 5 - 7 mm zone of inhibition |

Case Studies

Several studies have explored the biological activities of hydrazine-containing compounds, providing insights into their potential therapeutic applications:

- Antitumor Studies : A study involving synthesized conjugates demonstrated that certain hydrazine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.

- Antimicrobial Efficacy : Research on peptide conjugates revealed enhanced antimicrobial activity when combined with hydrazine derivatives, indicating possible synergistic effects that could be exploited in drug development.

Q & A

Q. What are the recommended synthetic routes for (S)-tert-butyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving Boc-protection, hydrazine coupling, and stereoselective hydroxylation. For example:

- Step 1 : Introduce the Boc group to the amino group of a precursor using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) in THF or DCM .

- Step 2 : Hydrazine coupling via nucleophilic substitution or condensation, monitored by TLC or HPLC to ensure completion.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Use NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. How can the stereochemical configuration of this compound be verified experimentally?

- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction. Refinement via SHELXL (e.g., SHELX-2018) ensures accurate bond lengths and angles .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm the (S)-configuration .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers and validate optical purity .

Q. What are the critical safety considerations when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Storage : Store at 2–8°C in a tightly sealed, dry container to prevent hydrolysis of the carbamate group .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydrazinyl group in this compound?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-31G(d) level using Gaussian 16 .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to study hydrolysis kinetics of the hydrazine moiety .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate dynamic disorder or solvent effects .

- Variable-Temperature NMR : Probe conformational flexibility by acquiring ¹H NMR spectra at 25°C and −40°C. Splitting of peaks suggests hindered rotation .

- Powder XRD : Confirm phase purity if single crystals are unavailable, and compare with simulated patterns from Mercury CSD .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Q. What are the applications of this compound in designing enzyme inhibitors or prodrugs?

- Prodrug Activation : The hydrazine group can be cleaved in vivo by amidases or acidic environments, releasing active moieties (e.g., anticancer agents) .

- Transition-State Analogues : Use the hydroxyl-carbamate scaffold to mimic tetrahedral intermediates in protease inhibition (e.g., HIV-1 protease) .

- Boc Deprotection : Remove the tert-butyl group under acidic conditions (TFA/DCM) to generate primary amines for peptide coupling .

Methodological Notes

- Structural Refinement : For crystallographic data, apply TWIN and HKLF 5 instructions in SHELXL to handle twinning or pseudo-symmetry .

- Analytical Cross-Checks : Combine HRMS (exact mass: 219.1259 g/mol) with IR (C=O stretch at ~1700 cm⁻¹) to confirm functional groups .

- Toxicity Screening : Use zebrafish embryos or HEK293 cells for preliminary toxicity assays if no prior data exists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.